molecular formula C18H19N3O3 B15154951 (4-Methoxyphenyl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

(4-Methoxyphenyl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B15154951
M. Wt: 325.4 g/mol
InChI Key: RJMIRBDIWMWLPG-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZOYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 4-methoxybenzoyl group and a pyridine-3-carbonyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-(4-METHOXYBENZOYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the 4-Methoxybenzoyl Group: The piperazine core is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the 4-methoxybenzoyl-substituted piperazine.

    Addition of the Pyridine-3-Carbonyl Group: Finally, the compound is reacted with pyridine-3-carbonyl chloride under similar conditions to introduce the pyridine-3-carbonyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-METHOXYBENZOYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHOXYBENZOYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZOYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-METHOXYBENZOYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(4-METHOXYBENZOYL)-4-(PYRIDINE-2-CARBONYL)PIPERAZINE: This compound has a similar structure but with the pyridine carbonyl group at the 2-position, which may result in different chemical and biological properties.

    1-(4-METHOXYBENZOYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE: Here, the pyridine carbonyl group is at the 4-position, potentially leading to variations in reactivity and activity.

The uniqueness of 1-(4-METHOXYBENZOYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE lies in its specific substitution pattern, which influences its chemical behavior and biological interactions.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O3/c1-24-16-6-4-14(5-7-16)17(22)20-9-11-21(12-10-20)18(23)15-3-2-8-19-13-15/h2-8,13H,9-12H2,1H3

InChI Key

RJMIRBDIWMWLPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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